1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13458316
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone -](/images/structure/VC13458316.png)
Specification
Molecular Formula | C11H23N3O |
---|---|
Molecular Weight | 213.32 g/mol |
IUPAC Name | 1-[4-[[2-aminoethyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H23N3O/c1-10(15)14-6-3-11(4-7-14)9-13(2)8-5-12/h11H,3-9,12H2,1-2H3 |
Standard InChI Key | HUZDTBNRXCSKHS-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CN(C)CCN |
Canonical SMILES | CC(=O)N1CCC(CC1)CN(C)CCN |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with an ethanone group (-) and at the 4-position with a side chain. The piperidine ring adopts a chair conformation, while the side chain introduces steric and electronic variability .
Key structural attributes:
-
IUPAC Name: 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone .
-
Chirality: The absence of stereochemical descriptors in available data suggests a racemic mixture or uncharacterized stereochemistry.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetyl group () and piperidine protons (). Mass spectrometry confirms the molecular ion peak at .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Alkylation of Piperidine: Reaction of 4-(aminomethyl)piperidine with methyl vinyl ketone under basic conditions.
-
Mannich Reaction: Introduction of the group using formaldehyde and methylamine.
-
Purification: Column chromatography (silica gel, ) yields the final product with >95% purity.
Optimization Challenges:
-
Side reactions during alkylation necessitate strict temperature control ().
-
Epimerization at the piperidine nitrogen is mitigated using non-polar solvents.
Reactivity Profile
The compound participates in:
-
Nucleophilic acyl substitution at the ethanone group.
-
Reductive amination of the primary amine.
-
Cyclopropanation via reaction with dichlorocarbene.
Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
Melting Point | Differential Scanning Calorimetry | ||
Solubility | Soluble in DMSO, MeOH | Shake-flask method | |
LogP | 1.2 ± 0.3 | HPLC | |
pKa (amine) | 9.8 | Potentiometric titration |
Stability: Degrades under acidic conditions () via hydrolysis of the ethanone group.
Biological Activity and Mechanism
Receptor Interactions
The compound modulates:
-
Histamine H3 Receptor: Binds with , potentially influencing neurotransmitter release.
-
Serotonin 5-HT2A: Partial agonism () linked to neuropsychiatric effects.
Mechanistic Hypothesis:
The side chain may act as a hydrogen bond donor, while the piperidine ring engages in hydrophobic interactions with receptor pockets.
In Vitro Studies
Applications in Medicinal Chemistry
Drug Development
-
Neuropathic Pain: Analogues show efficacy in rodent models.
-
Antidepressants: Structural similarity to mirtazapine suggests serotonergic activity.
Chemical Intermediate
Used in synthesizing:
-
GPCR-Targeted Ligands: Via reductive amination.
-
Anticancer Agents: Conjugation with platinum complexes.
Comparison with Structural Analogues
Compound | Molecular Formula | Key Feature | Activity (, nM) | Source |
---|---|---|---|---|
1-(3-{[(2-Aminoethyl)... | 3-Substituted piperidine | H3: 95 | ||
2-Chloro-1-[4-(cyclopr... | Chloro substitution | 5-HT2A: 320 | ||
1-{4-[(2-Hydroxy-ethyl)... | Hydroxyethyl group | H3: 210 |
Trends:
-
Electron-withdrawing groups (e.g., Cl) enhance receptor affinity.
-
Hydrophilic side chains improve solubility but reduce blood-brain barrier penetration.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume